![molecular formula C15H24N8O B5553264 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the query involves multi-step reactions, starting from basic heterocyclic building blocks. For instance, the synthesis of a related compound, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was achieved through a series of steps starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, highlighting the complexity and the meticulous approach needed for synthesizing such compounds (Wang et al., 2018).

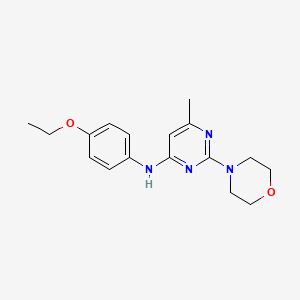

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, reveals insights into conformational preferences and molecular interactions that could be expected for the compound . These structures provide a basis for understanding the stereochemistry and electronic distribution essential for binding interactions and chemical reactivity (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of related compounds showcases a variety of interactions and transformations. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the potential for nucleophilic addition and ring closure reactions, indicative of the reactive nature of compounds within this chemical space (Ledenyova et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

New chemical entities containing piperazine and triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Such compounds, due to their structural motifs, have shown effectiveness against a range of bacterial and fungal strains. For instance, synthesized piperazine derivatives exhibited significant growth inhibition against various microorganisms, highlighting their potential as antimicrobial agents (Patil et al., 2021).

Anticancer Properties

Compounds with structural similarities to the queried chemical have also been investigated for their anticancer properties. Research focusing on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for inhibition of Mycobacterium tuberculosis DNA GyrB highlights the potential of such compounds in therapeutic applications. Some derivatives were found to be potent inhibitors with minimal cytotoxicity in eukaryotic cells, suggesting a pathway for developing new anticancer agents (K. Reddy et al., 2014).

Enzyme Inhibition for Neuroinflammation Imaging

Another fascinating application is in the field of neuroinflammation, where derivatives of the compound class have been synthesized for potential use as PET (Positron Emission Tomography) imaging agents. These compounds target the IRAK4 enzyme, involved in neuroinflammatory processes. The successful synthesis and evaluation of these compounds for in vivo imaging provide insights into neuroinflammatory mechanisms and potential therapeutic targets (Xiaohong Wang et al., 2018).

Antiviral Activities

Compounds incorporating piperazine and triazole structures have been synthesized and evaluated for their antiviral activities, especially against influenza viruses. Research in this area has led to the discovery of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities. These findings open new avenues for developing antiviral therapeutics (A. Hebishy et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N8O/c1-2-22-11-13(10-18-22)9-17-15(24)14-12-23(20-19-14)8-7-21-5-3-16-4-6-21/h10-12,16H,2-9H2,1H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSMFHZOAMKOHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CNC(=O)C2=CN(N=N2)CCN3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)

![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)

![4,7,7-trimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5553228.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)